molecular formula C11H15BrN2 B8173829 5-Bromo-2-methyl-4-(pyrrolidin-1-yl)aniline

5-Bromo-2-methyl-4-(pyrrolidin-1-yl)aniline

Cat. No.: B8173829
M. Wt: 255.15 g/mol
InChI Key: BRGSCQWAMTUTFX-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-4-(pyrrolidin-1-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom, a methyl group, and a pyrrolidinyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-4-(pyrrolidin-1-yl)aniline typically involves the following steps:

  • Bromination: : The starting material, 2-methyl-4-(pyrrolidin-1-yl)aniline, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-4-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

  • Oxidation Reactions: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

  • Reduction Reactions: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitro group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to reflux conditions.

    Oxidation: Potassium permanganate, chromium trioxide; solvents like acetone or water; temperatures ranging from room temperature to elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran (THF); temperatures ranging from 0°C to room temperature.

Major Products Formed

    Substitution: Formation of azides, nitriles, or organometallic derivatives.

    Oxidation: Formation of nitro compounds or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

5-Bromo-2-methyl-4-(pyrrolidin-1-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and organic semiconductors.

    Biological Research: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

    Industrial Chemistry: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-4-(pyrrolidin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels. The pyrrolidinyl group can enhance the compound’s binding affinity and selectivity towards these targets. The bromine atom may also play a role in modulating the compound’s electronic properties, influencing its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-methyl-2-(1-pyrrolidinyl)pyridine: Similar structure with a pyridine ring instead of an aniline ring.

    4-Bromo-2-{[(2R)-2-(2-chlorobenzyl)pyrrolidin-1-yl]carbonyl}aniline: Contains a chlorobenzyl group and a carbonyl group in addition to the pyrrolidinyl group.

Uniqueness

5-Bromo-2-methyl-4-(pyrrolidin-1-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the pyrrolidinyl group can significantly influence its reactivity and interaction with various molecular targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

5-bromo-2-methyl-4-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-8-6-11(9(12)7-10(8)13)14-4-2-3-5-14/h6-7H,2-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGSCQWAMTUTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Br)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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